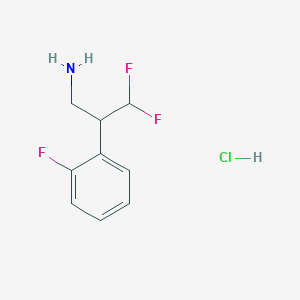![molecular formula C19H20N2O4 B3007675 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034591-92-7](/img/structure/B3007675.png)
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of pyridine, tetrahydropyran, and benzo[d][1,3]dioxole moieties contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: Starting with a pyridine derivative, the intermediate is often synthesized through a series of reactions involving halogenation, nucleophilic substitution, and reduction.
Tetrahydropyran Ring Formation: The tetrahydropyran ring is introduced via cyclization reactions, often using acid or base catalysis to facilitate the ring closure.
Benzo[d][1,3]dioxole Introduction: The benzo[d][1,3]dioxole moiety is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts like palladium.
Amide Bond Formation: The final step involves the formation of the carboxamide group, usually through an amidation reaction using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and tetrahydropyran moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are typically used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium (for coupling reactions), acids or bases (for cyclization).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for binding to various biological targets, such as enzymes and receptors, which can be exploited for therapeutic purposes.
Medicine
In medicine, the compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, depending on the nature of the interaction.
相似化合物的比较
Similar Compounds
N-(pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide: Lacks the tetrahydropyran ring, which may affect its reactivity and biological activity.
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but without the dioxole moiety, leading to different chemical properties.
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can alter its pharmacological profile.
Uniqueness
The uniqueness of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide lies in its combination of heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(14-3-4-16-17(10-14)25-12-24-16)21-18(13-5-8-23-9-6-13)15-2-1-7-20-11-15/h1-4,7,10-11,13,18H,5-6,8-9,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXQQQHJNDJPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
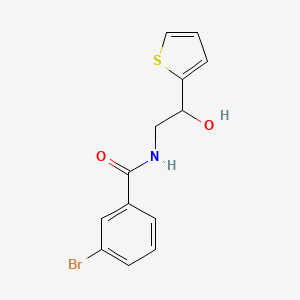
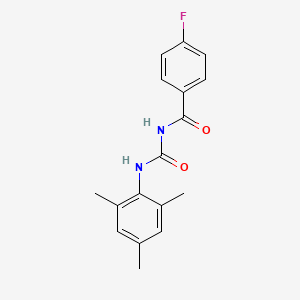
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)
![5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone](/img/structure/B3007600.png)
![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)
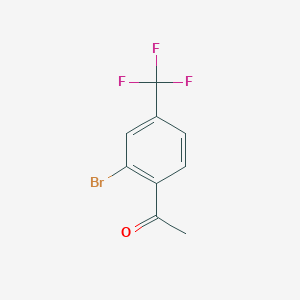
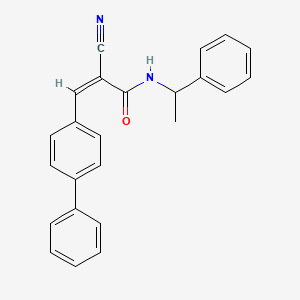
![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)
![3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B3007610.png)
![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)
![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)
